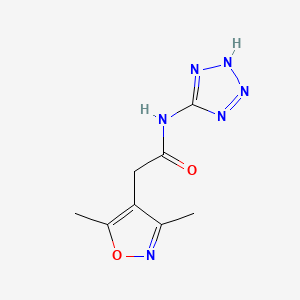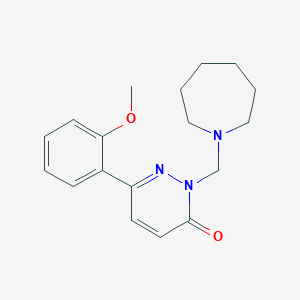
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the cyclization of phthalic anhydride with primary amines.
Coupling of the Two Moieties: The final step involves coupling the quinazolinone and isoindolinone moieties through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Isoindolinone Derivatives: Compounds with similar isoindolinone cores but different substituents.
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the specific combination of the quinazolinone and isoindolinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C20H18N4O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-(3-methyl-4-oxoquinazolin-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O3/c1-23-12-21-17-7-6-14(10-16(17)19(23)26)22-18(25)8-9-24-11-13-4-2-3-5-15(13)20(24)27/h2-7,10,12H,8-9,11H2,1H3,(H,22,25) |
InChIキー |
WLXSMMOZNFCPKS-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3CC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)





![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12173547.png)
![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12173548.png)

![N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173557.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12173558.png)
